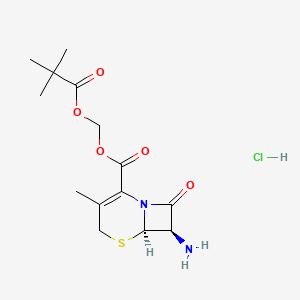

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural features, which include a bicyclic framework and multiple functional groups, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

Introduction of functional groups: Functional groups such as the amino group and the pivaloyloxy group are introduced through selective reactions.

Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Penicillin derivatives: These compounds share a similar bicyclic core and are used as antibiotics.

Cephalosporins: Another class of antibiotics with a similar core structure but different functional groups.

Carbapenems: These compounds also have a bicyclic core and are known for their broad-spectrum antibiotic activity.

Uniqueness

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride is unique due to its specific functional groups and the presence of the pivaloyloxy moiety, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride, commonly referred to as a derivative of cephalosporin antibiotics, has garnered attention for its biological activity, particularly in antimicrobial applications. This compound is structurally related to other beta-lactam antibiotics and exhibits properties that make it a candidate for further pharmaceutical development.

The compound's molecular formula is C14H20N2O5S with a molecular weight of 320.39 g/mol. It is characterized by the presence of a thiazolidine ring and a carboxylate group, which are critical for its biological function.

The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis. Like other beta-lactams, it targets penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in bacterial cell walls. This results in bactericidal effects against a broad spectrum of Gram-positive and some Gram-negative bacteria.

In Vitro Studies

Research has demonstrated that (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Streptococcus pneumoniae | 0.25 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

These MIC values indicate that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in clinical settings.

Case Studies

- Clinical Efficacy Against Resistant Strains : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound maintained efficacy against MRSA strains, suggesting potential use in treating resistant infections .

- Pharmacokinetics : Another study focused on the pharmacokinetic profile of this compound showed favorable absorption and distribution characteristics in animal models, with peak plasma concentrations achieved within 1 hour post-administration . This rapid absorption could enhance its clinical utility.

- Combination Therapy : Research has also explored the synergistic effects of combining this compound with other antibiotics, such as aminoglycosides, which resulted in reduced MIC values for resistant strains, indicating potential for combination therapy strategies .

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits potent antimicrobial activity, it also presents some safety concerns typical of beta-lactam antibiotics, including allergic reactions and gastrointestinal disturbances . Long-term studies are suggested to fully assess chronic toxicity.

Properties

CAS No. |

57184-01-7 |

|---|---|

Molecular Formula |

C14H21ClN2O5S |

Molecular Weight |

364.8 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H20N2O5S.ClH/c1-7-5-22-11-8(15)10(17)16(11)9(7)12(18)20-6-21-13(19)14(2,3)4;/h8,11H,5-6,15H2,1-4H3;1H/t8-,11-;/m1./s1 |

InChI Key |

ZNVKBPYJZVZTDZ-JHQAJZDGSA-N |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |

Canonical SMILES |

CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.